molecular formula C15H21BrN2O2 B6196633 tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate CAS No. 2680762-90-5

tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B6196633
CAS No.: 2680762-90-5
M. Wt: 341.2
InChI Key:
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Description

tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C15H22BrNO2. It is a derivative of carbamate and contains a bromophenyl group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenyl pyrrolidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are generally mild, with the process being conducted at room temperature (17-22°C) .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can participate in various binding interactions, while the pyrrolidine ring provides structural stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of both the bromophenyl group and the pyrrolidine ring, which provide distinct chemical properties and reactivity compared to other similar compounds. This combination allows for specific applications in organic synthesis and medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves the reaction of tert-butyl carbamate with 1-(4-bromophenyl)pyrrolidin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "1-(4-bromophenyl)pyrrolidin-3-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a dry solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes.", "Step 3: Add 1-(4-bromophenyl)pyrrolidin-3-amine to the solution and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate and purify the product by column chromatography to obtain tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate as a white solid." ] }

CAS No.

2680762-90-5

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.2

Purity

95

Origin of Product

United States

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